molecular formula C17H23NO3 B12209393 2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol

2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol

Cat. No.: B12209393
M. Wt: 289.4 g/mol
InChI Key: OWASUJBWCYEWTB-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol is a complex organic compound that features a naphthalene ring, a hydroxy group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol typically involves the reaction of 2-hydroxy-3-naphthaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, and the mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol is unique due to its specific structural features, such as the naphthalene ring and the combination of hydroxy and amino groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]butan-1-ol

InChI

InChI=1S/C17H23NO3/c1-2-14(11-19)18-10-15(20)12-21-17-9-5-7-13-6-3-4-8-16(13)17/h3-9,14-15,18-20H,2,10-12H2,1H3

InChI Key

OWASUJBWCYEWTB-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC(COC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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